ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, a nitrophenyl group, and an ester functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-nitrophenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium acetate to facilitate the formation of the hydrazone linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The hydrazone linkage can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl (2Z)-2-amino-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate.
Oxidation: Corresponding azo compounds.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments,
Properties
IUPAC Name |
ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPSNIZZCCXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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